2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol
Description
Structural Classification and Nomenclature
From a structural standpoint, 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol is classified as a diol, specifically a primary alcohol, appended to a cyclohexane (B81311) ring that is itself substituted with a hydroxymethyl group. The core of the molecule is a cyclohexane ring, a six-membered aliphatic carbocycle. This ring is geminally disubstituted at one carbon atom with a hydroxymethyl (-CH2OH) group and a 2-hydroxyethyl (-CH2CH2OH) group.
The systematic IUPAC name for this compound is This compound . uni.lu This nomenclature clearly delineates the structural components of the molecule.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| CAS Number | 3187-28-8 |
Significance in Contemporary Organic Chemistry and Related Fields
While dedicated research on this compound is limited, its structural motifs are found in compounds of significant interest. The presence of two primary hydroxyl groups offers multiple sites for chemical modification, making it a candidate for use as a crosslinking agent in polymer chemistry or as a precursor for the synthesis of polyesters and polyurethanes with tailored properties.
Furthermore, compounds containing a cyclohexyl moiety are prevalent in various fields, including pharmaceuticals and fragrance chemistry. The lipophilic nature of the cyclohexane ring combined with the hydrophilic hydroxyl groups gives the molecule an amphiphilic character, suggesting potential applications as a surfactant or emulsifying agent. A patent has indicated that related omega-cyclohexylalkan-1-ols possess antimicrobial properties and could be utilized in personal care products to combat body odor. google.com This suggests a potential, though unexplored, application for this compound in a similar capacity.
Overview of the Compound's Research Landscape
The research landscape for this compound appears to be in its infancy. A search of prominent chemical databases reveals a scarcity of peer-reviewed articles specifically detailing the synthesis, reactivity, or application of this compound. The PubChem database, for instance, currently lists no literature citations for this specific chemical. uni.lu
This lack of extensive research presents both a challenge and an opportunity. The challenge lies in the absence of established synthetic routes and characterized properties. However, it also signifies an open area for investigation. Future research could focus on efficient synthetic methodologies, exploration of its reactivity, and evaluation of its potential in fields such as polymer science, materials science, and medicinal chemistry. The synthesis of analogous structures, such as 1-(hydroxymethyl)cyclohexanol, has been achieved through methods like nucleophilic hydroxymethylation of cyclohexanone (B45756), which could potentially be adapted for the synthesis of this compound. orgsyn.org
The following table provides a summary of the key structural and physical property information available for this compound.
| Property | Value |
| Molecular Formula | C9H18O2 |
| InChI | InChI=1S/C9H18O2/c10-7-6-9(8-11)4-2-1-3-5-9/h10-11H,1-8H2 |
| InChIKey | INUWAALKYXUUGF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CCO)CO |
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(hydroxymethyl)cyclohexyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-6-9(8-11)4-2-1-3-5-9/h10-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWAALKYXUUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-28-8 | |
| Record name | 2-[1-(hydroxymethyl)cyclohexyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1 Hydroxymethyl Cyclohexyl Ethan 1 Ol and Analogues
Classical Chemical Synthesis Routes
Classical synthesis provides the foundational strategies for assembling the molecular architecture of 2-[1-(hydroxymethyl)cyclohexyl]ethan-1-ol. These routes typically involve the sequential construction of the carbon skeleton followed by the introduction and modification of functional groups.
Strategies for Carbon-Carbon Bond Formation
The creation of the 1,1-disubstituted cyclohexane (B81311) core is a critical step. Most synthetic pathways commence with a pre-existing cyclohexane ring, such as cyclohexanone (B45756), and introduce the two side chains through carbon-carbon bond-forming reactions.
Key strategies include:
Grignard and Organolithium Reactions: One of the most direct methods involves the nucleophilic addition of organometallic reagents to cyclohexanone. For instance, reacting cyclohexanone with a protected hydroxymethyl Grignard reagent, followed by the addition of a hydroxyethyl (B10761427) equivalent, can establish the required framework. An alternative route involves the nucleophilic hydroxymethylation of cyclohexanone using reagents like (isopropoxydimethylsilyl)methyl Grignard, which serves as a hydroxymethyl anion synthon. orgsyn.org
Aldol (B89426) Condensation: Aldol reactions and their variants can be used to form carbon-carbon bonds. alevelchemistry.co.uk For example, a base-catalyzed condensation of cyclohexanone with an appropriate aldehyde, followed by reduction, could form one of the side chains. The Robinson annulation, a powerful method that combines a Michael addition with an aldol condensation, is a classic strategy for forming substituted cyclohexenone rings, which can then be further functionalized. vanderbilt.edu
Michael Addition: The Michael addition, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of C-C bond formation. alevelchemistry.co.uk This can be employed to introduce one of the carbon chains to a modified cyclohexane precursor.
| Reaction Type | Description | Applicability to Target Synthesis |
|---|---|---|
| Grignard Reaction | Addition of an organomagnesium halide (R-MgX) to a carbonyl group. | Sequential addition of protected hydroxymethyl and hydroxyethyl groups to cyclohexanone. |
| Aldol Condensation | Reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound. | Formation of a cyclohexenone precursor that can be subsequently modified. vanderbilt.edu |
| Michael Addition | Nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk | Introduction of a side chain to a suitably activated cyclohexane ring. |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. alevelchemistry.co.uk | Can be used to form an exocyclic double bond on the cyclohexane ring for further functionalization, such as dihydroxylation. |
Functional Group Interconversions and Cyclization Pathways
Once the carbon skeleton is assembled, functional group interconversions (FGIs) are employed to install the two hydroxyl groups. ub.edusolubilityofthings.com This often involves the reduction of other functional groups like esters, carboxylic acids, or aldehydes.
Common FGI techniques include:
Reduction of Carbonyls and Carboxylic Acid Derivatives: Precursors containing ester or aldehyde functionalities can be readily reduced to the corresponding primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). solubilityofthings.comimperial.ac.uk
Dihydroxylation of Alkenes: A precursor molecule with an appropriately placed double bond, such as a methylenecyclohexane (B74748) derivative, can undergo dihydroxylation to form a diol. rsc.orgwikipedia.org Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) are used for this transformation. wikipedia.org
Ring-Opening of Epoxides: The hydrolysis of an epoxide ring is a reliable method for generating 1,2-diols. rsc.orgalfachemic.com A synthetic strategy could involve creating an epoxide on the cyclohexane ring, followed by a regioselective ring-opening to install one of the hydroxymethyl groups.
While the target molecule is typically synthesized from an existing ring, cyclization pathways like the Diels-Alder reaction are fundamental for creating substituted cyclohexane rings from acyclic precursors. alevelchemistry.co.uk
| Functional Group Transformation | Reagent(s) | Resulting Group |
|---|---|---|
| Ester/Carboxylic Acid to Alcohol | Lithium aluminum hydride (LiAlH₄) | Hydroxyl (-OH) |
| Aldehyde/Ketone to Alcohol | Sodium borohydride (NaBH₄), LiAlH₄ | Hydroxyl (-OH) |
| Alkene to Diol | Osmium tetroxide (OsO₄), Potassium permanganate (KMnO₄) | Vicinal Diol (-OH, -OH) |
| Epoxide to Diol | Acid/Base-catalyzed hydrolysis | Vicinal Diol (-OH, -OH) |
Stereoselective Synthesis Approaches
Although this compound itself is achiral, the synthesis of its substituted analogues often requires control of stereochemistry. The principles of stereoselectivity in cyclohexane systems are well-established. idc-online.com
The conformational rigidity of the cyclohexane chair form dictates the stereochemical outcome of many reactions. Substituents preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.orglibretexts.org When synthesizing disubstituted cyclohexanes, the relative orientation of the substituents (cis or trans) must be controlled. idc-online.compressbooks.pub
For the asymmetric synthesis of chiral analogues, several methods are available:
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of a reaction.
Asymmetric Catalysis: Chiral catalysts can create a chiral environment that favors the formation of one enantiomer over another. A prominent example is the Sharpless asymmetric dihydroxylation, which produces chiral diols from alkenes. wikipedia.orgalfachemic.com
Organocatalysis: Chiral organic molecules can be used to catalyze stereoselective reactions, such as the one-pot synthesis of highly functionalized cyclohexanes bearing multiple stereocenters. nih.gov
Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of synthesizing complex molecules like this compound.
Catalytic Methods in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity.
Catalytic Hydrogenation: This method is widely used for the reduction of various functional groups. For example, esters can be catalytically hydrogenated to alcohols using ruthenium-based catalysts. chemicalbook.com It is also a key method for converting aromatic precursors into saturated cyclohexane rings. researchgate.net
Asymmetric Catalysis: As mentioned, chiral catalysts are essential for producing enantiomerically pure compounds. Chiral boronic acids and oxazaborolidine complexes have been effectively used in the asymmetric reduction of ketones and the desymmetrization of diols. rsc.orgalfachemic.comacs.org
Heterogeneous Catalysis: Using solid-phase catalysts simplifies product purification and catalyst recycling. Methods have been developed for the reduction of dicarboxylic acids to diols using heterogeneous catalysts in a two-step process. google.com Photocatalysis using heterogeneous catalysts under visible light has also been developed for the selective formation of vicinal diols from benzylic alcohols. rsc.org
| Catalytic Method | Catalyst Example | Application |
|---|---|---|
| Catalytic Hydrogenation | Ruthenium complexes chemicalbook.com | Reduction of esters to alcohols. |
| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands wikipedia.orgalfachemic.com | Enantioselective synthesis of chiral diols from alkenes. |
| Organocatalytic Aldol Reaction | Proline-derived catalysts acs.org | Asymmetric synthesis of chiral keto-alcohols, precursors to diols. |
| Heterogeneous Catalytic Reduction | Supported metal catalysts google.com | Conversion of dicarboxylic acids or lactones to diols. |
Microwave-Assisted Synthesis
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. tandfonline.com
This technology has been successfully applied to the synthesis of various cyclohexane derivatives. For example, microwave irradiation has been used to facilitate the synthesis of N-cyclohexyl-1,2,4-oxadiazoles and dibenzylidenecyclohexanone derivatives. tandfonline.comtandfonline.comugm.ac.id The key advantages are rapid heating and the potential for specific microwave effects that can enhance reaction rates. Reactions such as aldol condensations, which are relevant to the potential synthesis of precursors for the target molecule, have been shown to be significantly more efficient under microwave conditions. ugm.ac.id
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of 1,2,4-oxadiazole (B8745197) from benzoamidoxime | 4 hours at 150°C | 15 minutes under FMWI | tandfonline.com |
| Aldol Condensation for Dibenzylidenecyclohexanone | Stirring method (lower yield) | 2 minutes, up to 100% yield | ugm.ac.id |
Green Chemistry Approaches
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing cyclohexyl-based diols, this involves exploring enzymatic transformations that can perform selective oxidations under mild conditions and developing reaction protocols that operate without a solvent medium.
Biocatalysis utilizes enzymes and whole-cell microorganisms to perform chemical transformations with high specificity and selectivity, often under mild temperature and pH conditions in aqueous environments. The synthesis of hydroxylated cyclohexyl compounds, which are structural analogues of this compound, has been successfully demonstrated using various biocatalytic systems.
A prominent class of enzymes employed for this purpose is the cytochrome P450 monooxygenases (P450s). These enzymes are capable of hydroxylating unactivated C-H bonds, a challenging transformation in traditional organic chemistry. For instance, the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to efficiently hydroxylate 4-cyclohexylbenzoic acid. uq.edu.auacs.org The enzymatic reaction demonstrates remarkable chemoselectivity, favoring the oxidation of the aliphatic cyclohexane ring over the aromatic ring. uq.edu.auacs.org The primary site of hydroxylation is one of the β-positions of the cyclohexyl ring, occurring with high enantioselectivity. uq.edu.auacs.org
Studies using wild-type and mutant forms of the monooxygenase cytochrome P450 BM3 have also demonstrated the controlled oxidative hydroxylation of various monosubstituted cyclohexane derivatives. nih.gov These biocatalysts can create two chiral centers simultaneously with defined relative and absolute configurations. nih.gov
Furthermore, microbial consortia have been engineered for the biosynthesis of diols from cycloalkanes. For example, a consortium of three engineered E. coli cell modules has been developed to convert cyclohexane into 1,6-hexanediol (B165255) in a one-pot, one-step process under mild conditions. rsc.org This biocatalytic cascade provides a more sustainable alternative to the energy-intensive and hazardous multi-step chemical processes currently used in industry. rsc.org
The table below summarizes findings from biocatalytic hydroxylations of cyclohexane analogues.
| Enzyme/Microorganism | Substrate | Product(s) | Key Findings |
| Cytochrome P450 CYP199A4 | 4-Cyclohexylbenzoic acid | β-Hydroxylated cyclohexyl derivative | High efficiency and enantioselectivity (95:5 er) for β-hydroxylation over benzylic hydroxylation. uq.edu.auacs.org |
| Cytochrome P450 BM3 (mutants) | Methylcyclohexane and other monosubstituted cyclohexanes | Hydroxylated cyclohexane derivatives | Controlled regio-, diastereo-, and enantioselectivity, allowing for the creation of two chiral centers. nih.gov |
| Engineered E. coli consortia | Cyclohexane | 1,6-Hexanediol | One-pot biocatalytic cascade for the conversion of a cycloalkane to a linear diol. rsc.org |
| Mucor hiemalis (fungus) | Testosterone derivative | 14α-hydroxylated derivative | Whole-cell biotransformation for steroid hydroxylation. nih.gov |
Solvent-free synthesis, or solid-state synthesis, is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. These reactions can be carried out by heating, grinding (mechanochemistry), or irradiating the neat reactants.
While specific solvent-free methods for the synthesis of this compound are not extensively documented, the principles have been applied to analogous transformations. For example, the oxidation of alcohols to carbonyl compounds, a key type of reaction in organic synthesis, has been successfully performed under solvent-free conditions. The aerobic oxidation of benzyl (B1604629) alcohol derivatives to their corresponding aldehydes has been achieved using a palladium oxide catalyst supported on ceria nanorods without any solvent. mdpi.com
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), represents another promising solvent-free technique. This method has been employed for the oxidation of primary alcohols to carboxylic acids using a recyclable, polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst and an oxidant like Oxone®. mdpi.com Such solvent-free approaches eliminate the need for potentially hazardous solvents and can lead to higher reaction efficiency and easier product purification. mdpi.com
The table below presents examples of solvent-free reactions relevant to the synthesis of diol analogues.
| Reaction Type | Reactants | Catalyst/Conditions | Product(s) | Key Findings |
| Aerobic Oxidation | Benzyl alcohol derivatives | PdOx/CeO2-NR, 100 °C, air flow | Corresponding aldehydes | Good conversion and high selectivity in the absence of a solvent. mdpi.com |
| Mechanochemical Oxidation | Primary alcohols | Polystyrene-bound TEMPO, Oxone®, ball milling | Corresponding carboxylic acids | Recyclable catalyst system and elimination of solvent for reaction and purification. mdpi.com |
| Benzilic Acid Rearrangement | Benzil derivatives, KOH | Solid-state heating at 80 °C | Benzilic acid derivatives | Reaction proceeds more efficiently and faster in the solid state than in solution. cmu.edu |
| Michael Addition | Thiophenol and chalcone | K2CO3, solid-state mixing | Addition product | High yield (92%) without the use of a solvent. cmu.edu |
Chemical Reactivity and Reaction Mechanisms of 2 1 Hydroxymethyl Cyclohexyl Ethan 1 Ol
Hydroxyl Group Reactivity
The two primary hydroxyl (-OH) groups in 2-[1-(hydroxymethyl)cyclohexyl]ethan-1-ol are the main sites of chemical transformations, including oxidation, esterification, etherification, and substitution reactions.
The oxidation of this compound can lead to a variety of products, depending on the oxidant used and the reaction conditions. The presence of two primary alcohol functionalities allows for stepwise oxidation.
Mild oxidation of one of the primary hydroxyl groups would be expected to yield the corresponding hydroxy aldehyde. Further oxidation could then produce a hydroxy carboxylic acid or a dialdehyde (B1249045) if both primary alcohols react. Stronger oxidizing agents are likely to oxidize both hydroxyl groups, potentially leading to a dicarboxylic acid. Intramolecular cyclization of an intermediate hydroxy aldehyde or hydroxy carboxylic acid could also lead to the formation of a lactol or a lactone, respectively.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid would likely lead to the formation of the dicarboxylic acid. A systematic study on the oxidation of terminal diols using oxoammonium salts has shown that the product distribution (dialdehyde vs. lactone) can be dependent on the chain length between the hydroxyl groups. rsc.org
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent Category | Expected Major Product(s) |
| Mild (e.g., PCC, Dess-Martin) | Hydroxy aldehyde, Lactol |
| Moderate (e.g., TEMPO/bleach) | Hydroxy aldehyde, Lactone, Dialdehyde |
| Strong (e.g., KMnO4, CrO3) | Dicarboxylic acid |
Note: The formation of these products is based on general principles of alcohol oxidation and may be influenced by the specific steric and electronic properties of this compound.
The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding mono- or di-esters. The reaction is typically catalyzed by an acid or a coupling agent. The steric hindrance around the hydroxyl groups may necessitate more forcing reaction conditions or the use of more reactive acylating agents.
Similarly, etherification can be achieved, for instance, through the Williamson ether synthesis. This would involve deprotonation of the hydroxyl groups with a strong base to form the alkoxide, followed by reaction with an alkyl halide. Due to the neopentyl-like structure, SN2 reactions at the carbon bearing the hydroxyl group are expected to be slow. Therefore, etherification would proceed via nucleophilic attack of the alkoxide on the alkyl halide.
Selective mono-esterification or mono-etherification can be challenging due to the presence of two primary hydroxyl groups of similar reactivity, though slight differences in steric accessibility might be exploited under carefully controlled conditions.
Direct substitution of the hydroxyl groups is difficult due to the poor leaving group nature of the hydroxide (B78521) ion (OH-). Therefore, the hydroxyl groups must first be converted into better leaving groups, such as tosylates (OTs), mesylates (OMs), or halides. masterorganicchemistry.com
Once converted, these activated functional groups can undergo nucleophilic substitution reactions with a variety of nucleophiles. However, the neopentyl-like substitution pattern at the quaternary carbon center will strongly disfavor SN2 reactions at the adjacent carbons. SN1-type reactions might be possible if a stable carbocation can be formed, but rearrangement of the carbocation intermediate would be a likely competing process.
Cyclohexyl Ring Reactivity
While the hydroxyl groups are the most reactive sites, the cyclohexyl ring itself can undergo functionalization, although this typically requires harsher reaction conditions. Reactions such as free-radical halogenation could introduce a halogen atom onto the cyclohexane (B81311) ring, which could then be used for further transformations. However, such reactions often lack selectivity and may lead to a mixture of products.
Directed C-H functionalization reactions, where a directing group guides a catalyst to a specific C-H bond, could potentially be used for selective functionalization of the cyclohexyl ring. However, the application of such methods to a molecule like this compound has not been specifically reported.
Mechanistic Studies of Key Transformations
Oxidation with PCC: The mechanism of alcohol oxidation with pyridinium chlorochromate (PCC) is believed to involve the formation of a chromate (B82759) ester, followed by an E2-like elimination of a proton from the carbon bearing the oxygen and the chromium species, leading to the formation of a carbonyl group. libretexts.org
Acid-Catalyzed Esterification (Fischer Esterification): This reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yields the ester.
Williamson Ether Synthesis: This is a classic SN2 reaction where an alkoxide ion, formed by deprotonating the alcohol, acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming the ether. As mentioned, for this compound, the alkoxide would attack the external alkyl halide.
Substitution via Tosylates: The formation of a tosylate involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of tosyl chloride, with the loss of a chloride ion. Subsequent substitution of the tosylate group by a nucleophile typically proceeds via an SN2 mechanism, with inversion of stereochemistry if the carbon is chiral. However, due to the neopentyl-like structure of the substrate, an SN1 mechanism or elimination reactions might be favored.
Spectroscopic and Advanced Structural Elucidation of 2 1 Hydroxymethyl Cyclohexyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol, both ¹H NMR and ¹³C NMR spectra would be essential.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Signals: One would anticipate distinct signals for the two hydroxyl (-OH) protons, the protons of the two methylene (B1212753) groups (-CH₂-) attached to the oxygen atoms, the ethyl bridge protons (-CH₂-), and the protons of the cyclohexane (B81311) ring.
Chemical Shift: The protons on the carbons bearing the hydroxyl groups (CH₂-O) would be expected to appear at a higher chemical shift (downfield), typically in the 3.5-4.5 ppm range, compared to the protons on the cyclohexane ring, which would appear further upfield.
Spin-Spin Splitting: The coupling patterns (e.g., triplets, multiplets) between adjacent protons would help to confirm the connectivity of the ethyl group and its attachment to the quaternary carbon of the cyclohexane ring.
¹³C NMR Spectroscopy: This method would reveal the number of unique carbon environments in the molecule.
Expected Signals: For the symmetric structure of this compound, one would expect to see signals for the two equivalent hydroxymethyl carbons, the ethyl bridge carbons, the quaternary carbon of the cyclohexane ring, and the three distinct types of carbons within the cyclohexane ring itself. The quaternary carbon, being bonded to four other carbons, would typically show a weaker signal.
Currently, there are no published experimental ¹H or ¹³C NMR data specifically for this compound in scientific literature.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
For this compound (molecular formula C₉H₁₈O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.24 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition.
Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen).
While experimental mass spectra are not available, computational predictions for various adducts of the molecule have been generated. uni.lu
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 159.13796 | 137.5 |
| [M+Na]⁺ | 181.11990 | 141.8 |
| [M-H]⁻ | 157.12340 | 137.5 |
| [M+NH₄]⁺ | 176.16450 | 158.8 |
| [M+K]⁺ | 197.09384 | 140.0 |
| [M+H-H₂O]⁺ | 141.12794 | 133.1 |
Data sourced from PubChemLite and are computationally predicted, not experimentally verified. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Key Vibrational Bands: For this compound, the most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional groups. The broadness is due to hydrogen bonding.
C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane and ethyl groups.
C-O Stretching: A strong band in the 1000-1260 cm⁻¹ region would indicate the C-O stretching vibration.
Raman Spectroscopy: In Raman spectroscopy, the O-H stretch would be present but typically weaker and sharper than in the IR spectrum. The C-C and C-H vibrations of the hydrocarbon backbone would likely provide strong signals, offering complementary information to the IR spectrum.
No experimental IR or Raman spectra for this compound have been reported in the reviewed literature.
Advanced X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method provides definitive information on bond lengths, bond angles, and stereochemistry.
For a flexible molecule like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. It is common practice to synthesize a derivative of the parent compound that crystallizes more readily. For example, reacting the diol with a reagent like 3,5-dinitrobenzoyl chloride could yield a solid ester derivative.
If a suitable crystal of the parent compound or a derivative were obtained, X-ray analysis would confirm:
The cyclohexane ring's chair conformation.
The precise bond angles and lengths of the entire molecule.
The intermolecular interactions in the crystal lattice, particularly the hydrogen bonding network involving the two hydroxyl groups.
A search of crystallographic databases reveals no published crystal structures for this compound or its derivatives.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 2-[1-(hydroxymethyl)cyclohexyl]ethan-1-ol, these calculations would provide fundamental insights into its chemical nature.
Electronic Properties: Calculations would reveal the distribution of electron density, highlighting the electronegative oxygen atoms of the hydroxyl groups as regions of high electron density. This polarization, with partial negative charges on the oxygen atoms and partial positive charges on the adjacent carbon and hydrogen atoms, is crucial for understanding intermolecular interactions and the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would also be determined. The HOMO is likely to be localized around the oxygen atoms, indicating their nucleophilic character, while the LUMO would be distributed across the C-O antibonding orbitals, suggesting sites susceptible to nucleophilic attack.
Reactivity Descriptors: A variety of reactivity descriptors can be calculated to predict how the molecule will behave in chemical reactions. These descriptors provide a quantitative measure of the molecule's propensity to undergo certain types of transformations.
| Reactivity Descriptor | Predicted Characteristics for this compound |
| Ionization Potential | The energy required to remove an electron, related to the HOMO energy. |
| Electron Affinity | The energy released upon adding an electron, related to the LUMO energy. |
| Global Hardness/Softness | A measure of the molecule's resistance to change in its electron distribution. |
| Fukui Functions | Indicate the most electrophilic and nucleophilic sites within the molecule. |
These calculations would likely indicate that the hydroxyl groups are the primary sites for both electrophilic attack (on the oxygen lone pairs) and nucleophilic attack (by the oxygen after deprotonation). The carbon atoms attached to the hydroxyl groups would be identified as electrophilic centers.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
Conformational Preferences: The cyclohexane (B81311) ring in this compound is expected to adopt a chair conformation to minimize steric strain. The key question in its conformational analysis is the orientation of the two substituents on the C1 carbon: the hydroxymethyl group (-CH₂OH) and the 2-hydroxyethyl group (-CH₂CH₂OH). Due to the gem-disubstitution, one of these groups will be in an axial position and the other in an equatorial position. The relative steric bulk of these groups will determine the preferred conformation. While both are flexible chains, the 2-hydroxyethyl group is larger and more sterically demanding. Therefore, the conformer with the 2-hydroxyethyl group in the equatorial position is predicted to be the most stable.
Intramolecular hydrogen bonding between the two hydroxyl groups could also play a significant role in stabilizing certain conformations. Molecular mechanics and higher-level quantum chemical calculations would be employed to determine the relative energies of the different possible conformers and the energy barriers for their interconversion.
Molecular Dynamics Simulations: MD simulations would provide a dynamic picture of the molecule's behavior over time in a given environment (e.g., in a solvent). These simulations would reveal the flexibility of the substituent chains and the dynamics of the cyclohexane ring, which can undergo ring-flipping between different chair conformations. MD simulations can also elucidate the patterns of intramolecular and intermolecular hydrogen bonding, which are crucial for understanding the molecule's behavior in solution and its interactions with other molecules. The dynamic behavior of cyclic molecules, including ring-flipping motions, can be a determining factor in their reactivity. nih.gov
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. mit.educhemrxiv.orgresearchgate.net For this compound, computational studies could investigate various reactions, such as oxidation, dehydration, and esterification.
Oxidation Reactions: The primary alcohol functionalities are susceptible to oxidation to form aldehydes and subsequently carboxylic acids. Computational studies could model the reaction mechanisms with different oxidizing agents. By calculating the activation energies for the oxidation of each of the two hydroxyl groups, it would be possible to predict the regioselectivity of the reaction. For instance, the accessibility of the hydroxyl groups in the most stable conformer would likely influence which one is oxidized more readily.
Dehydration Reactions: Under acidic conditions, diols can undergo dehydration to form unsaturated alcohols or cyclic ethers. Computational modeling could explore the competing pathways for the elimination of one or both hydroxyl groups. The calculations would identify the key intermediates, such as carbocations, and the transition states connecting them, providing insights into the reaction mechanism and the likely products.
Transition State Theory: For any proposed reaction, the geometry and energy of the transition state are of paramount importance. Transition state theory, combined with quantum chemical calculations, allows for the calculation of reaction rates. Recent advances in machine learning have also provided new tools for the rapid prediction of transition state geometries. mit.educhemrxiv.orgresearchgate.net
| Reaction Type | Potential Products | Computational Insights |
| Selective Oxidation | Aldehydes, Carboxylic Acids | Prediction of regioselectivity based on activation barriers. |
| Dehydration | Alkenes, Cyclic Ethers | Elucidation of competing pathways and carbocation stability. |
| Esterification | Mono- or Di-esters | Modeling of tetrahedral intermediates and transition states. |
Computational studies on similar cyclic diols have shown that reaction pathways can be complex, sometimes involving stepwise mechanisms over concerted ones, depending on the stereochemistry and the catalyst used. chemrxiv.orgd-nb.info
Structure-Reactivity Relationship Modeling
Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. numberanalytics.com Computational models can quantify these relationships, leading to predictive models for chemical reactivity.
Quantitative Structure-Reactivity Relationships (QSRR): For a series of related compounds, QSRR models can be developed to correlate structural or electronic descriptors with experimentally observed reaction rates or equilibrium constants. While a QSRR study would require data for a series of analogs of this compound, the principles can be discussed in the context of this single molecule. For example, computational models could predict how substituting the cyclohexane ring with electron-donating or electron-withdrawing groups would affect the reactivity of the hydroxyl groups. Electron-withdrawing groups would be expected to decrease the nucleophilicity of the hydroxyl oxygens and increase the acidity of the hydroxyl protons.
Conceptual DFT in Reactivity Prediction: Conceptual DFT provides a framework for using calculated electronic properties to understand and predict chemical reactivity. For instance, the local softness of different atomic sites in the molecule can be calculated to predict where a soft or hard nucleophile or electrophile would preferentially attack. This approach would allow for a more nuanced understanding of the molecule's reactivity beyond simple electrostatic considerations.
Synthesis and Exploration of Derivatives and Analogues
Design Principles for Novel Derivatives
The design of new derivatives based on the 2-[1-(hydroxymethyl)cyclohexyl]ethan-1-ol core is guided by several key principles. A primary goal is to achieve spatial diversity, where functional moieties are systematically positioned in three-dimensional space. nih.gov This can be accomplished by using the conformationally distinct cyclohexyl ring as a scaffold to attach various chemical groups. nih.gov The inherent stereochemistry of the molecule is a critical design element; even subtle changes, such as inverting a stereocenter within a cyclohexyl linker, can significantly impact conformational rigidity, binding modes, and biological activity. nih.gov
In the context of medicinal chemistry, strategies often involve simplifying the core structure or transforming it into privileged scaffolds that are easier to synthesize and may possess enhanced pharmacological effects. mdpi.com Modifications are designed to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles. mdpi.com For instance, altering the polarity by modifying the hydroxyl groups or changing the lipophilicity by adjusting the cyclohexyl backbone are common approaches. The structure-activity relationship (SAR) is a guiding principle, where systematic modifications are made to understand their effect on the molecule's function. mdpi.com
Another design consideration is the introduction of functional groups that can participate in specific interactions, such as hydrogen bonding, or act as reactive handles for further conjugation. The ultimate design of a novel derivative is a balance between synthetic accessibility and the desired functional outcome.
Strategies for Modifying the Hydroxyl and Cyclohexyl Moieties
The presence of two primary hydroxyl groups and a saturated cyclohexyl ring in this compound offers multiple avenues for chemical modification.
Modification of Hydroxyl Moieties: The two hydroxyl groups are the most reactive sites for modification. A variety of chemical transformations can be applied to these functional groups to create a diverse range of derivatives. nih.gov
Activation and Substitution: One common strategy is to convert the hydroxyl group into a good leaving group, facilitating nucleophilic substitution. nih.gov This can be achieved through tosylation, mesylation, or conversion to halides using gentle and selective reagents. nih.gov For example, visible-light-activated photocatalysis can be used to convert primary alcohols into bromides or iodides with high tolerance for other functional groups. nih.gov
Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers. Esterification can be achieved using carboxylic acids or their derivatives, sometimes employing catalysts for enantioselective acyl transfer to resolve racemic diols. acs.org Etherification, by reaction with alkyl halides or other electrophiles, allows for the introduction of a wide array of substituents.
Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, providing further functional handles for derivatization.
Interactive Table: Strategies for Hydroxyl Group Modification
| Transformation | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Halogenation | Ru(bpy)₃Cl₂, CBr₄/NaBr or CHI₃/NaI, visible light | Alkyl Bromide or Iodide |
| Azidation | Ph₃P, DDQ, n-Bu₄NN₃ | Azide |
| Esterification | Carboxylic Acid, Dehydrating Agent (e.g., DIC) | Ester |
Modification of the Cyclohexyl Moiety: Modifying the saturated carbocyclic ring is generally more challenging than altering the hydroxyl groups but offers the potential for significant structural changes.
Substitution Reactions: Introducing substituents onto the cyclohexyl ring often requires multi-step procedures. acs.org One approach involves the functionalization of related unsaturated precursors, such as cyclohexene (B86901) derivatives, followed by reduction. acs.org Free radical reactions can also be used to introduce substituents, though controlling stereoselectivity can be a challenge. acs.org
Ring Opening/Expansion: While less common for this specific scaffold, ring-opening reactions of related cyclic systems (e.g., epoxides) can be a pathway to functionalized acyclic structures. nih.gov Ring expansion methods could potentially be used to generate cycloheptane (B1346806) derivatives. acs.org
Dehydrogenation: Introduction of unsaturation into the ring to form cyclohexene or cyclohexadiene derivatives would provide handles for further reactions like Diels-Alder cycloadditions. acs.org
Synthesis of Heterocyclic Compounds Incorporating the Core Structure
The diol functionality of this compound is a valuable starting point for the synthesis of various heterocyclic compounds. The two hydroxyl groups can act as nucleophiles in cyclization reactions to form rings containing heteroatoms.
A key strategy involves converting the diol into a bis-electrophile, for example, by transforming the hydroxyl groups into halides or other leaving groups. The resulting intermediate can then react with a dinucleophile to form a heterocyclic ring. For instance, chiral cyclic 1,3-diols have been used as precursors to synthesize enantiopure 1,3-hydroxypiperidines (containing nitrogen) and 1,3-hydroxypyrans or -thianes (containing oxygen or sulfur, respectively). nih.gov This strategy can be adapted to the 1,4-diol structure of the title compound to potentially form seven-membered or larger heterocyclic rings.
Alternative strategies include photochemical cyclizations, which can form a variety of heterocycles under mild conditions. chim.it Multi-component reactions, where several starting materials combine in a single step, are also a powerful tool for building complex heterocyclic systems. semanticscholar.org For example, chromone (B188151) derivatives have been used in multi-component reactions to synthesize diverse heterocyclic scaffolds. semanticscholar.org While these methods have not been specifically reported for this compound, they represent viable synthetic pathways for incorporating its core structure into novel heterocyclic frameworks.
Interactive Table: Potential Heterocyclic Systems from the Diol Core
| Heteroatoms | Ring Size | Potential Heterocycle Class | Synthetic Strategy |
|---|---|---|---|
| N | 6 or 7 | Piperidine, Azepane | Cyclization with an amine nucleophile |
| O | 6 or 7 | Oxepane | Intramolecular Williamson ether synthesis |
| S | 6 or 7 | Thiepane | Cyclization with a sulfide (B99878) nucleophile |
Stereochemical Control in Derivative Synthesis
Stereochemistry, the spatial arrangement of atoms within a molecule, is a fundamental aspect of organic chemistry that profoundly influences a molecule's properties and function. rijournals.com Controlling the stereochemistry during the synthesis of derivatives of this compound is crucial for producing specific, well-defined compounds. rijournals.com
Several strategies can be employed to achieve stereochemical control:
Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to favor the formation of one stereoisomer over another. rijournals.com For example, the synthesis of chiral cyclic diols can be achieved through multi-step syntheses that include enzymatic desymmetrization steps or the use of chiral lithium amides for enantioselective deprotonation of epoxides. nih.govresearchgate.net
Substrate Control: The existing stereochemistry of the starting material can direct the stereochemical outcome of a reaction. The conformation of the cyclohexyl ring can influence the accessibility of reagents to different faces of the molecule, thereby controlling the stereochemistry of the newly formed chiral centers.
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, peptide catalysts have been used for the kinetic resolution of (±)-trans-cycloalkane-1,2-diols via enantioselective acyl transfer. acs.org
Stereochemical Editing: This advanced strategy allows for the late-stage inversion of a stereocenter in a molecule, providing flexibility in generating diverse isomers from a single precursor. chemrxiv.org
The stereochemical configuration of derivatives is critical, as different isomers can have vastly different biological activities and physical properties. nih.gov For instance, studies on proteolysis targeting chimeras (PROTACs) have shown that a single stereochemical inversion in a trans-cyclohexyl group to a cis-analogue can dramatically alter the molecule's conformation, binding affinity, and ultimately its cellular degradation activity. nih.gov Therefore, rigorous control over stereochemistry is a paramount consideration in the synthesis and exploration of derivatives of this compound.
Applications in Materials Science Research
Utilization as Monomers for Polymer Synthesis
The presence of two hydroxyl groups allows 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol to function as a monomer in step-growth polymerization, a process that builds polymers from bifunctional or multifunctional monomers. This capability is particularly relevant in the synthesis of polyesters and polyurethanes.
In polyester (B1180765) synthesis , the diol can react with dicarboxylic acids or their derivatives (such as dimethyl terephthalate) in a process known as polycondensation. mdpi.comwikipedia.orgbohrium.comresearchgate.net This reaction, typically carried out in a two-step process involving an initial esterification or transesterification followed by polycondensation under high temperature and vacuum, forms long polyester chains. mdpi.comresearchgate.net The incorporation of the bulky, rigid cyclohexane (B81311) ring from the diol into the polymer backbone is expected to impart significant improvements to the material's properties compared to polyesters made from linear aliphatic diols. These enhancements include greater thermal stability, as indicated by a higher glass transition temperature (Tg), increased mechanical strength, and improved resistance to hydrolysis. wikipedia.orgpaint.orgresearchgate.net
For polyurethane production , this diol can be used to create polyester polyols, which are oligomers with terminal hydroxyl groups. These polyols are then reacted with diisocyanates, such as hexamethylene diisocyanate (HDI), to form polyurethane networks. paint.orgresearchgate.netbohrium.comresearcher.life The properties of the resulting polyurethane are heavily influenced by the structure of the polyol. The use of a cycloaliphatic diol like this compound in the polyol backbone would contribute to the rigidity and durability of the final polyurethane product.
Table 1: Illustrative Properties of Polyesters Synthesized from 1,4-Cyclohexanedimethanol (B133615) (CHDM) and Various Diacids Data based on analogous cycloaliphatic diol systems.
| Diacid Component | Number-Average Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Adipic Acid | 25,000 | 9.5 | 25.1 | 140 |
| Azelaic Acid | 37,000 | -13.2 | 21.3 | 310 |
| 1,4-Cyclohexanedicarboxylic Acid | 20,000 | 63.7 | 49.3 | 210 |
| Undecanedioic Acid | 28,000 | -15.1 | 24.5 | 400 |
This table presents representative data for polyesters synthesized using the analogous cycloaliphatic diol, 1,4-cyclohexanedimethanol (CHDM), to illustrate the expected performance characteristics. bohrium.comresearchgate.net
Integration into Crosslinking Agents and Resins
Crosslinking is a critical process in polymer chemistry that involves forming chemical bonds between polymer chains to create a three-dimensional network. This network structure enhances material properties such as stiffness, chemical resistance, and thermal stability. Diols like this compound are fundamental to creating the components used in these crosslinked systems.
The diol can be a key ingredient in the synthesis of hydroxyl-terminated polyester polyols, which act as the backbone for crosslinked polyurethane resins. paint.orgresearchgate.netbohrium.com In these systems, the polyester polyols are mixed with a polyisocyanate crosslinker, such as HDI isocyanurate, and cured to form a durable thermoset material. paint.orgbohrium.comresearcher.lifepcimag.com The cycloaliphatic nature of the diol is particularly advantageous for applications like high-performance coatings, as it provides excellent weatherability, resistance to chemicals, and a desirable balance of hardness and flexibility. pcimag.comresearchgate.net
Furthermore, this diol could serve as a modifier or a direct precursor for cycloaliphatic epoxy resins. Unlike standard bisphenol-A based epoxies, cycloaliphatic versions are known for their superior UV resistance and are often used in outdoor applications and advanced composite materials. wikipedia.orgresearchgate.netdaicelchemtech.com The integration of this compound would contribute to the formation of robust, weather-resistant epoxy networks.
Table 2: Effect of Diol Structure on Polyurethane Coating Properties Comparative data illustrating the influence of cycloaliphatic diols like CHDM on resin performance.
| Property | Polyurethane from 1,6-Hexanediol (B165255) (Linear) | Polyurethane from CHDM (Cycloaliphatic) |
| Pencil Hardness | F | 2H |
| Adhesion (Crosshatch) | 5B (Excellent) | 5B (Excellent) |
| Impact Resistance (in-lbs) | 160 | 120 |
| Chemical Resistance (MEK rubs) | >100 | >200 |
This table compares the performance of polyurethane coatings derived from a linear diol versus the analogous cycloaliphatic diol, CHDM, highlighting the improvements in hardness and chemical resistance conferred by the ring structure. paint.orgresearchgate.net
Role as Building Blocks for Specialty Chemicals and Functional Materials
The two primary hydroxyl groups of this compound are reactive sites that allow the molecule to be chemically transformed into a variety of specialty chemicals and functional materials.
One significant application is in the production of glycol-modified polyethylene (B3416737) terephthalate (B1205515) (PETG) . By incorporating a comonomer like CHDM during the polymerization of PET, the regularity of the polymer chain is disrupted. This disruption inhibits crystallization, resulting in a polymer that is amorphous, highly transparent, and easier to process than standard PET. wikipedia.orgatamankimya.com
The diol can also be converted into diacrylate monomers through esterification with acrylic acid. These monomers are key components in UV-curable coatings, inks, and adhesives. researchgate.net Upon exposure to UV light, they rapidly polymerize to form a hard, crosslinked film, offering an environmentally friendly coating technology with low volatile organic compound (VOC) emissions.
Another potential derivative is a diglycidyl ether , synthesized by reacting the diol with epichlorohydrin. Such a molecule could be used as a reactive diluent for epoxy resin formulations. wikipedia.org Reactive diluents are used to reduce the viscosity of epoxy resins, making them easier to apply, while also becoming an integral part of the final cured network, thereby maintaining or enhancing the material's properties.
Table 3: Specialty Materials Derived from the Analogous Diol, CHDM
| Derivative | Application Area | Key Benefit |
| PETG Copolyester | Packaging, Medical Devices | Enhanced clarity, processability, impact strength |
| Diacrylate Monomer | UV-Curable Coatings & Inks | Fast curing, low VOC emissions |
| Diglycidyl Ether | Epoxy Resin Formulations | Viscosity reduction, improved toughness |
| Unsaturated Polyester Resins | Composites, Gel Coats | Chemical and corrosion resistance |
Research Applications in Organic and Medicinal Chemistry
Investigation as a Synthetic Intermediate for Complex Molecules
The diol functionality of 2-[1-(hydroxymethyl)cyclohexyl]ethan-1-ol and its analogs, such as 1,1-cyclohexanedimethanol, provides a rich platform for the construction of more complex molecular architectures. These diols can serve as precursors to a wide array of derivatives through reactions targeting the hydroxyl groups. For instance, they can be readily converted into corresponding dialdehydes, dicarboxylic acids, or dihalides, which are pivotal intermediates in multi-step syntheses.
One of the most significant applications of such cyclohexane (B81311) diols is in the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are prevalent in natural products and have demonstrated a wide range of biological activities. The gem-disubstituted nature of the cyclohexane core in this compound is ideal for the construction of spirocyclic systems. For example, the two hydroxyl groups can be derivatized to participate in intramolecular cyclization reactions, leading to the formation of spiro-ethers or spiro-lactones. The synthesis of spiro[cyclohexane-1,3'-indol-2'(3'H)-ones] has been achieved through radical cyclization, showcasing a pathway where a cyclohexane moiety is integral to forming the spirocyclic core. rsc.org
Furthermore, cyclohexane derivatives are fundamental building blocks in the synthesis of various natural products and have applications in polymer chemistry. researchgate.net For example, 1,4-cyclohexanedimethanol (B133615) (CHDM), a related diol, is a crucial monomer in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) glycol-modified (PETG). wikipedia.org The stereochemistry of the diol, whether the hydroxyl groups are cis or trans to each other, significantly influences the physical properties of the resulting polymer. semanticscholar.org Although this compound is a 1,1-disubstituted diol, the principle of its utility as a monomer for creating specialized polymers with tailored properties remains a valid area of investigation.
Role as a Scaffold in Ligand Design and Synthesis
In medicinal chemistry, the cyclohexane ring is a favored scaffold due to its conformational rigidity and its ability to project substituents in well-defined three-dimensional space. The chair conformation of the cyclohexane ring minimizes steric strain, and substituents can occupy either axial or equatorial positions. libretexts.org The choice of substitution pattern on the cyclohexane ring allows for precise control over the spatial arrangement of functional groups, which is critical for effective binding to biological targets.
The structure of this compound provides a rigid core from which two functional side chains can be extended. This is particularly advantageous in the design of ligands that need to interact with two distinct binding pockets of a receptor or enzyme. The gem-disubstituted pattern fixes the origin of these side chains to the same carbon atom, providing a specific and predictable geometry.
For instance, gem-disubstituted cyclohexane derivatives have been explored as inhibitors of enzymes such as gamma-secretase, which is implicated in Alzheimer's disease. nih.gov The cyclohexane ring serves as a central scaffold to position the pharmacophoric elements correctly for interaction with the enzyme's active site. The conformational properties of the cyclohexane ring are crucial for maintaining the optimal orientation of the inhibitory groups.
The synthesis of libraries of compounds based on this scaffold can be achieved by modifying the hydroxyl groups with various functionalities. This allows for the exploration of a wide chemical space to identify potent and selective ligands. The inherent stereochemistry of the cyclohexane ring can also be exploited to develop stereoisomerically pure ligands, which can exhibit different biological activities and metabolic profiles.
Studies on Molecular Interactions with Biological Targets (Mechanistic Focus)
The two hydroxyl groups of this compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site. These hydrogen bonds are highly directional and play a crucial role in molecular recognition and the stabilization of the ligand-protein complex. The presence of two hydroxyl groups allows for the possibility of forming multiple hydrogen bonds, potentially leading to higher binding affinity and specificity.
For example, in the context of enzyme inhibition, one hydroxyl group might interact with a key catalytic residue, while the other interacts with a secondary binding site, leading to potent inhibition. The rigid cyclohexane scaffold ensures that these hydroxyl groups are held at an optimal distance and orientation for simultaneous interaction with their respective binding partners. Numerous cyclohexane derivatives have been shown to exhibit a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, arising from such specific molecular interactions. cabidigitallibrary.org
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. For compounds built around the this compound scaffold, SAR studies would systematically explore how modifications to the molecule affect its biological activity.
Key areas for SAR exploration would include:
Modification of the Hydroxyl Groups: The two primary hydroxyl groups are prime targets for modification. They can be converted to ethers, esters, or amines to probe the effect of size, polarity, and hydrogen bonding capacity on activity. The relative importance of each hydroxyl group could be determined by synthesizing mono-substituted derivatives.
Introduction of Substituents on the Cyclohexane Ring: Adding substituents to the cyclohexane ring would alter its steric and electronic properties. This can influence the compound's conformation and its interaction with a biological target. For example, introducing bulky groups could enhance selectivity for a specific receptor subtype.
Variation of the Alkyl Chain: The ethan-1-ol side chain can be lengthened or shortened to optimize the distance between the cyclohexane core and a terminal functional group. This is particularly important for ligands that span multiple binding sites.
A hypothetical SAR study on a series of derivatives of this compound is presented in the table below, illustrating how systematic modifications could influence inhibitory activity against a hypothetical enzyme.
| Compound | R1 Modification (-CH2OH) | R2 Modification (-CH2CH2OH) | Ring Substitution | IC50 (nM) |
| 1 (Parent) | -CH2OH | -CH2CH2OH | None | 500 |
| 2 | -CH2OCH3 | -CH2CH2OH | None | 250 |
| 3 | -CH2OH | -CH2CH2OCH3 | None | 700 |
| 4 | -CH2OCH3 | -CH2CH2OCH3 | None | 400 |
| 5 | -CH2OH | -CH2CH2OH | 4-fluoro | 150 |
From this hypothetical data, one could infer that etherification of the hydroxymethyl group (R1) is beneficial for activity (Compound 2), while modification of the hydroxyethyl (B10761427) group (R2) is detrimental (Compound 3). Furthermore, the introduction of a fluorine atom at the 4-position of the cyclohexane ring significantly enhances potency (Compound 5), suggesting a favorable interaction in a specific region of the binding site.
Emerging Research Directions and Future Perspectives
Sustainable Synthesis Methodologies for 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol
Currently, there is no published research detailing sustainable or "green" synthesis routes specifically for this compound. Future research in this area would likely focus on the use of renewable starting materials, environmentally benign solvents, and energy-efficient catalytic processes. Investigation into biocatalysis or electrocatalysis could also present viable pathways for its sustainable production.
Advanced Catalyst Development for Specific Transformations
The development of advanced catalysts for specific chemical transformations of this compound is an area ripe for exploration. Given its diol structure, research could target selective oxidation, esterification, or etherification reactions. Catalysts designed for high selectivity and efficiency would be crucial for converting this molecule into valuable derivatives. For instance, developing catalysts that can differentiate between the two hydroxyl groups would be a significant advancement.
Integration into Novel Functional Materials
The potential integration of this compound into novel functional materials is another unexplored frontier. Its diol functionality suggests it could serve as a monomer or cross-linking agent in the synthesis of polyesters, polyurethanes, or other polymers. The bulky cyclohexyl group could impart unique thermal and mechanical properties to these materials. Research would be needed to polymerize this compound and to characterize the properties of the resulting materials.
Future Directions in Chemical Biology Applications
The application of this compound in chemical biology is entirely speculative at this point. Its structural features could potentially be of interest in the design of molecular probes or as a scaffold for the synthesis of biologically active molecules. However, without any preliminary biological activity data, its future in this field remains an open question. Initial studies would need to screen the compound for any relevant biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol?
- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours, followed by neutralization and purification. This approach is adapted from analogous alcohol syntheses involving cyclohexyl substrates .
- Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Use inert atmospheres to prevent oxidation of intermediates.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : ¹H NMR will show signals for the cyclohexyl protons (δ 1.2–2.1 ppm), hydroxyl groups (δ 1.5–2.5 ppm, broad), and hydroxymethyl/ethanol protons (δ 3.4–3.8 ppm).
- IR : Peaks at 3200–3600 cm⁻¹ (O-H stretch) and 1050–1100 cm⁻¹ (C-O stretch).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₈O₂ (calc. 158.13).
Q. What are the solubility and stability profiles under varying pH conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (e.g., DMSO, ethanol) due to dual hydroxyl groups. Test solubility gradients using UV-Vis spectroscopy.
- Stability : Susceptible to oxidation; store under nitrogen at –20°C. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does steric hindrance from the cyclohexyl group influence nucleophilic substitution reactions?
- Methodological Answer :
- The cyclohexyl ring creates steric bulk, slowing SN2 reactions. Kinetic studies comparing reaction rates with linear analogs (e.g., 2-ethylhexanol) can quantify this effect.
- Experimental Design : Use competitive reactions with iodide ions in acetone; monitor via GC-MS .
- Data Contradiction Tip : If unexpected reactivity occurs, evaluate solvent effects (e.g., THF vs. DMF) or consider neighboring-group participation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
